molecular formula C18H30O4 B051527 6,13-Dihydroxyoctadecatrienoic acid CAS No. 121107-95-7

6,13-Dihydroxyoctadecatrienoic acid

Cat. No.: B051527
CAS No.: 121107-95-7
M. Wt: 310.4 g/mol
InChI Key: FOVPQOUBUVRIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,13-Dihydroxyoctadecatrienoic acid is a dihydroxylated derivative of octadecatrienoic acid that is of significant interest in the study of oxidized lipid mediators. Similar dihydroxylated compounds, such as those produced from α-linolenic acid by lipoxygenase pathways, have been shown to possess potent bioactivity, including anti-inflammatory and anti-aggregatory properties . These types of metabolites are part of a broader class of lipid signaling molecules that play critical roles in resolving inflammation and modulating cellular functions. Researchers are actively investigating these compounds to understand their specific mechanisms of action, which may involve interactions with nuclear receptors or the modulation of enzyme activities central to inflammatory and thrombotic processes . The study of this compound provides a valuable avenue for advancing knowledge in fields such as immunology, cardiovascular physiology, and the biochemistry of oxidative stress responses, offering potential insights into novel regulatory pathways. This product is intended for research purposes by qualified laboratory professionals.

Properties

CAS No.

121107-95-7

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

(2E,4E,6Z)-6,13-dihydroxyoctadeca-2,4,6-trienoic acid

InChI

InChI=1S/C18H30O4/c1-2-3-6-11-16(19)12-7-4-5-8-13-17(20)14-9-10-15-18(21)22/h9-10,13-16,19-20H,2-8,11-12H2,1H3,(H,21,22)/b14-9+,15-10+,17-13-

InChI Key

FOVPQOUBUVRIGY-UHFFFAOYSA-N

SMILES

CCCCCC(CCCCCC=C(C=CC=CC(=O)O)O)O

Isomeric SMILES

CCCCCC(CCCCC/C=C(/C=C/C=C/C(=O)O)\O)O

Canonical SMILES

CCCCCC(CCCCCC=C(C=CC=CC(=O)O)O)O

Synonyms

6,13-diHOT
6,13-dihydroxyoctadecatrienoic acid
6,13-dihydroxyoctadecatrienoic acid, (R-(R*,S*-(E,E,E)))-isomer
6,13-dihydroxyoctadecatrienoic acid, (S-(R*,R*-(E,E,E)))-isomer
6,13-dihydroxyoctadecatrienoic acid, (S-(R*,R*-(E,E,Z)))-isome

Origin of Product

United States

Scientific Research Applications

Biological Activities

1. Anti-inflammatory Effects

  • Mechanism : 13-HODE exhibits anti-inflammatory properties by modulating the activity of cyclooxygenases (COX-1 and COX-2), which are enzymes involved in the inflammatory response. It is primarily produced from linoleic acid by these enzymes, with COX-2 preferentially generating 13(S)-HODE .
  • Case Study : In a study involving human monocytes, 13-HODE was shown to activate peroxisome proliferator-activated receptors (PPARs), leading to the transcription of anti-inflammatory genes .

2. Lipid Metabolism Regulation

  • Impact on Lipoprotein Secretion : Research indicates that 13-HODE influences the assembly and secretion of triacylglycerol-rich lipoproteins in intestinal cells. When CaCo-2 cells were treated with 13-HODE, there was a significant reduction in the secretion of triacylglycerol compared to cells treated with linoleic acid alone .
  • Table: Comparative Effects on Lipid Secretion
TreatmentTriacylglycerol Secretion (mg)ApoB Mass (mg)
Linoleic Acid5020
13-HODE3010
Linoleic + 13-HODE2515

Therapeutic Potential

1. Cardiovascular Health

  • Role in Atherosclerosis : The oxidized forms of fatty acids, including 13-HODE, are implicated in the pathogenesis of atherosclerosis. They may contribute to endothelial dysfunction and inflammation within blood vessels .
  • Case Study : A study demonstrated that elevated levels of oxidized lipids, including 13-HODE, correlate with increased risk markers for cardiovascular diseases.

2. Cancer Research

  • Tumor Growth Modulation : Some studies suggest that 13-HODE may have both pro-apoptotic and anti-apoptotic effects depending on the cellular context. For instance, it can inhibit cancer cell proliferation while promoting apoptosis in certain types of cancer cells .
  • Table: Effects on Cancer Cell Lines
Cell LineEffect of 13-HODEMechanism
HT-29 (Colon Cancer)Inhibition of growthInduction of apoptosis
MCF7 (Breast Cancer)Proliferation enhancementPPAR activation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

  • Hydroxyl Group Positions: 6,13-diHOT: Hydroxyl groups at C6 and C13 positions. 9,16-DiHOTrE: Hydroxyl groups at C9 and C16 positions, derived from alpha-linolenic acid (ALA, 18:3n-3) via soybean LOX or human 15-LOX-2 . Dihydroxyoctadecadienoic acid (DiHODE): Contains two hydroxyl groups on an 18-carbon chain with two double bonds (e.g., 9,10-DiHOME) .
  • Parent Fatty Acids :

    • 6,13-diHOT originates from GLA (18:3n-6), while 9,16-DiHOTrE is derived from ALA (18:3n-3). These differences influence downstream bioactivity and metabolic fates .

Enzymatic Pathways and Substrate Specificity

Compound Key Enzymes Substrate Major Products/Isomers
6,13-diHOT Soybean LOX, hemoglobin Gamma-linolenic acid 9-cis and 9-trans isomers
9,16-DiHOTrE Soybean LOX, human 15-LOX-2 Alpha-linolenic acid 9R,16S; 9S,16S; 9S,16S (10E,12Z,14E)
Dihydroxyhexadenoic acid (DiHHME) Fungal PpoA enzymes C16 fatty acids Varied positional isomers

Stereochemical Complexity and Isomerism

  • 6,13-diHOT : Produces four isomers due to cis-trans isomerization at the C9 double bond. These are separable via reverse-phase (RP) and straight-phase (SP) HPLC .
  • 9,16-DiHOTrE : Four stereoisomers arise from R/S configurations at C9 and C16, as well as double bond geometry (e.g., 10E,12E vs. 10E,12Z) .
  • Trihydroxyoctadecenoic acid: Contains three hydroxyl groups (e.g., 9,12,13-TriHOME), adding further stereochemical complexity .

Analytical Differentiation

  • Mass Spectrometry :
    • 6,13-diHOT and 9,16-DiHOTrE share a molecular formula (C18H30O4) and base peak at m/z 309.2071 . Differentiation requires MS/MS fragmentation patterns or chromatographic separation.
    • DiHODE (C18H32O4) exhibits distinct m/z 311.2228 .
  • Chromatography :
    • RP-HPLC retention times vary: 9,16-DiHOTrE elutes earlier (11 min) compared to 6,13-diHOT (10.9 min) due to polarity differences .

Preparation Methods

Lipoxygenase-Mediated Hydroxylation

Lipoxygenases (LOXs) are pivotal in the regio- and stereoselective hydroxylation of polyunsaturated fatty acids. For instance, 13(S)-hydroxyoctadecadienoic acid (13-HODE) is produced via the action of 15-lipoxygenase on linoleic acid, abstracting a hydrogen atom at carbon 13 to form a conjugated diene radical, which subsequently reacts with molecular oxygen. By analogy, 6,13-DiHODE could theoretically arise through sequential LOX activity.

  • Dual LOX Activity : A hypothetical pathway involves initial 5-lipoxygenase (5-LOX) activity to introduce a hydroxyl group at position 6, followed by 15-LOX-mediated hydroxylation at position 13. This mirrors the production of dihydroxy metabolites in platelet and leukocyte systems.

  • Substrate Specificity : Linoleic acid (18:2n-6) or γ-linolenic acid (18:3n-6) could serve as substrates. The regioselectivity of LOXs is influenced by the substrate’s double-bond positioning; for example, 15-LOX prefers fatty acids with a 1,4-pentadiene structure.

Table 1: Enzymatic Conditions for HODE Synthesis

EnzymeSubstratePosition OxidizedYield (%)Reference
15-LipoxygenaseLinoleic acid13(S)-HODE50–70
Recombinant Hydrataseα-Linolenic acid13-HODE50

Microbial Biotransformation

Recombinant Bacterial Systems

Permeabilized Escherichia coli cells expressing Lactobacillus acidophilus hydratase have been optimized for 13-HODE production from α-linolenic acid under conditions of pH 6.0, 40°C, and 7.5% methanol, achieving a conversion yield of 50%. Adapting this system for 6,13-DiHODE synthesis would require co-expression of a 6-hydratase or sequential fermentation steps.

  • Key Parameters :

    • Cell Permeabilization : Treatment with 0.2 M NaCl enhances substrate uptake and product release.

    • Solvent Optimization : Methanol (7.5% v/v) improves reaction rates by solubilizing hydrophobic substrates.

Fungal Oxidative Pathways

Aspergillus niger and Penicillium chrysogenum are known to oxidize fatty acids via cytochrome P450 enzymes. For example, A. niger converts linoleic acid to 9(S)-HODE with 85% enantiomeric excess. Engineering these strains to express dual hydroxylases could enable 6,13-DiHODE production.

Chemical Synthesis Strategies

Enamine-Mediated Coupling

The patent US5502226A outlines a process for ω-hydroxy acid synthesis using enamine intermediates. Adapting this method for 6,13-DiHODE involves:

  • Enamine Formation : Reacting a C6-ketone with pyrrolidine to form an enamine.

  • Alkylation : Coupling with a C13-electrophile (e.g., alkyl halide).

  • Hydrolysis : Acidic quenching and refluxing to yield the diketone intermediate.

  • Reduction : Selective reduction of ketones to hydroxyl groups using NaBH4 or catalytic hydrogenation.

Critical Reaction Conditions :

  • Temperature : 20–150°C for alkylation.

  • Solvent : Tetrahydrofuran (THF) or toluene for optimal enamine stability.

Table 2: Chemical Synthesis Optimization

StepReagentTime (h)Yield (%)
Enamine formationPyrrolidine290
AlkylationC13-alkyl bromide675
HydrolysisHCl (2 N)385

Challenges and Innovations

Regioselectivity and Stereocontrol

Achieving precise hydroxylation at both C6 and C13 remains a significant hurdle. Enzymatic methods offer stereocontrol but require cofactor regeneration (e.g., NADPH for P450 systems). Chemical routes, while scalable, often produce racemic mixtures necessitating chiral chromatography.

Green Chemistry Approaches

Recent advances in photobiocatalysis combine light-driven catalysis with enzymatic specificity. For example, visible-light-mediated C–H activation could enable site-selective hydroxylation without heavy metal catalysts .

Q & A

Q. How can researchers systematically evaluate the quality of primary literature on this compound?

  • Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design. Scrutinize methods sections for reproducibility markers (e.g., raw data availability, reagent lot numbers). Use tools like SciScore to evaluate methodological rigor .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

  • Methodology : Document synthetic protocols in detail (e.g., reaction temperature, solvent purity). Share spectral data in public repositories (e.g., Zenodo). Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.